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Introduction to GalNAc-L96 in RNAI Therapeutics

The targeted delivery of small interfering RNA (siRNA) to specific cell types is a critical
challenge in the development of RNA interference (RNAI) therapeutics. The conjugation of
SiRNA to N-acetylgalactosamine (GalNAc) has emerged as a highly effective strategy for
targeted delivery to hepatocytes. GalNAc is a ligand for the asialoglycoprotein receptor
(ASGPR), which is highly and almost exclusively expressed on the surface of hepatocytes. This
interaction facilitates rapid and efficient receptor-mediated endocytosis of the GalNAc-siRNA
conjugate, leading to potent and durable gene silencing in the liver.

GalNAc-L96 is a trivalent GalNAc ligand that has been widely used in the development of
GalNAc-siRNA conjugates. Its triantennary structure provides high-affinity binding to the
ASGPR, significantly enhancing the potency of the siRNA therapeutic. This targeted delivery
approach offers several advantages, including:

e Precise Liver Targeting: Minimizes off-target effects and systemic toxicity.[1]
« Enhanced Bioavailability: Allows for lower doses of siRNA to achieve therapeutic effects.[1]

e Improved Stability and Pharmacokinetics: Chemical modifications to the siRNA backbone, in
conjunction with GalNAc-mediated delivery, lead to a prolonged duration of action.[1][2]
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These application notes provide an overview of the use of GalNAc-L96 in RNAI therapeutics,
including detailed experimental protocols, quantitative data from preclinical studies, and
visualizations of key pathways and workflows.

Signaling Pathway and Experimental Workflow
ASGPR-Mediated Endocytosis and RNAi Pathway

The journey of a GalNAc-L96-siRNA conjugate from extracellular space to target mMRNA
silencing involves a series of well-orchestrated molecular events.
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ASGPR-mediated uptake and RNAI pathway of GalNAc-L96-siRNA.
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General Experimental Workflow for Evaluation of
GalNAc-L96-siRNA Conjugates

A typical workflow for the development and evaluation of GalNAc-L96-siRNA conjugates
involves several key stages, from synthesis to in vivo efficacy testing.

1. Synthesis & Conjugation
(GalNAc-L96 + siRNA)

2. Purification & Characterization
(HPLC, LC-MS)

3. In Vitro Evaluation
(Hepatocyte Uptake & Potency)

Lead Candidate Selection

4. In Vivo Pharmacokinetics
(Mouse, Rat, NHP)

5. In Vivo Pharmacodynamics
(Efficacy & Duration)

6. Preclinical Toxicology
(Rodent, NHP)

Click to download full resolution via product page

Workflow for preclinical development of GalNAc-L96-siRNA.

Quantitative Data
In Vitro Potency of GalNAc-siRNA Conjugates
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The half-maximal inhibitory concentration (IC50) is a key measure of the in vitro potency of
GalNAc-siRNA conjugates.

. GalNAc-siRNA
Cell Line Target Gene . IC50 (nM) Reference
Conjugate

GalNAc-HPRT1

Hep3B HPRT1 ) 83.4 [3]
siRNA
Hep3B (RAB18 GalNAc-HPRT1
HPRT1 26-4.1
knockout) SiRNA
GalNAc-ASGR1
Hep3B ASGR1 _ 407.7
siRNA
Hep3B (RAB18 GalNAc-ASGR1
ASGR1 ] 41.3-58.3
knockout) SiRNA
Primary Mouse siRNA | (B-O-
TTR 0.8
Hepatocytes GalNAc)
Primary Mouse siRNA 111 (B-S-
TTR 0.9
Hepatocytes GalNAc)
Primary Mouse SiRNA V (B-N-
TTR 11
Hepatocytes GalNAc)

In Vivo Efficacy of GalNAc-siRNA Conjugates in Mice

The median effective dose (ED50) is a measure of the in vivo potency of a drug.
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GalNAc-siRNA

Target Gene . Mouse Strain ED50 (mgl/kg) Reference
Conjugate
TTR Parent (D1) Rat 0.05
GNA-modified
TTR Rat 0.075
(D4)
SiRNA | (B-O-
TTR C57BL/6 ~1
GalNAc)
AT SiAT-2 (ESC) C57BL/6 <1

Pharmacokinetic Parameters of GalNAc-siRNA
Conjugates in Preclinical Species

Pharmacokinetic (PK) parameters describe the absorption, distribution, metabolism, and

excretion of a drug.

Rat Plasma PK Parameters (Subcutaneous Administration)

siRNA Dose Cmax AUC
. Tmax (h) Reference
Conjugate (mgl/kg) (ng/mL) (h*ng/mL)
SiRNA19 10 1200 1.0 3000
SiRNA20 10 1400 0.5 3000

Monkey Plasma PK Parameters (Subcutaneous Administration)
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siRNA Dose Cmax AUC
Conjugate (mglkg) (ng/mL) Tmax (h) (h*ng/mL) Reference
SiRNA19 3 1100 2.0 4400
SiRNA20 3 1200 2.0 4800
siRNA-3 3 31.2 0.25-1 30.1
SiRNA-3 10 120.0 0.25-1 174.0
siRNA-4 3 0.25-0.5

Biodistribution of GalNAc-siRNA in Mice (24h post-injection)
Tissue % of Injected Dose Reference
Liver >50
Kidney <1

Experimental Protocols

Protocol 1: Synthesis of GalNAc-L96-siRNA Conjugates

via Solid-Phase Synthesis

This protocol outlines the general steps for synthesizing a GalNAc-L96-siRNA conjugate using

phosphoramidite chemistry on a solid support.

Materials:

DNA/RNA synthesizer

Controlled pore glass (CPG) solid support

GalNAc-L96 phosphoramidite

Activator (e.g., 5-(ethylthio)-1H-tetrazole)

Standard and modified RNA/DNA phosphoramidites
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e Oxidizing agent (e.g., iodine solution)

o Capping reagents

e Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

» Cleavage and deprotection solution (e.g., aqueous ammonia/ethanol)
e Purification system (e.g., HPLC)

Procedure:

e Solid Support Preparation: Start with a CPG solid support functionalized with the initial
nucleoside of the siRNA sense strand.

o Automated Solid-Phase Synthesis: a. Deblocking: Remove the 5'-dimethoxytrityl (DMT)
protecting group from the support-bound nucleoside. b. Coupling: Add the next
phosphoramidite monomer along with an activator to couple it to the free 5'-hydroxyl group.
c. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion
mutants. d. Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable
phosphate triester. e. Repeat: Repeat steps a-d for each subsequent nucleotide in the sSiRNA
sequence.

o GalNAc-L96 Conjugation: In the final coupling cycle for the sense strand, use the GalNAc-
L96 phosphoramidite to attach the targeting ligand to the 5' end of the oligonucleotide.

o Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the CPG support
and remove all protecting groups from the nucleobases and phosphate backbone using a
cleavage and deprotection solution.

« Purification: Purify the crude GalNAc-siRNA conjugate using high-performance liquid
chromatography (HPLC).

o Characterization: Confirm the identity and purity of the conjugate using techniques such as
liquid chromatography-mass spectrometry (LC-MS) and UV spectroscopy.
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e Annealing: Anneal the purified GalNAc-conjugated sense strand with the complementary
antisense strand to form the final sSiRNA duplex.

Protocol 2: In Vitro Gene Silencing Assay in Primary
Hepatocytes

This protocol describes how to assess the potency of a GalNAc-L96-siRNA conjugate by
measuring target mMRNA knockdown in primary hepatocytes.

Materials:

Primary hepatocytes (e.g., mouse, rat, or human)

e Hepatocyte culture medium

o GalNAc-L96-siRNA conjugate

o Control siRNA (non-targeting)

o Multi-well cell culture plates

¢ RNA extraction kit

» Reverse transcription kit

¢ Quantitative PCR (gPCR) machine and reagents (e.g., TagMan probes)

Procedure:

o Cell Seeding: Plate primary hepatocytes in multi-well plates at a desired density and allow
them to attach overnight.

o SiRNA Treatment: Prepare a serial dilution of the GalNAc-L96-siRNA conjugate and a control
siRNA in hepatocyte culture medium.

e Incubation: Remove the old medium from the cells and add the siRNA-containing medium.
Incubate the cells for 24-72 hours.
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» RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit
according to the manufacturer's instructions.

o CDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a
reverse transcription Kit.

e gPCR Analysis: Perform gPCR using primers and probes specific for the target mMRNA and a
housekeeping gene (for normalization).

» Data Analysis: Calculate the relative expression of the target mRNA in siRNA-treated cells
compared to control-treated cells using the delta-delta Ct method. Determine the IC50 value
from the dose-response curve.

Protocol 3: In Vivo Efficacy Study in Mice

This protocol outlines a typical in vivo study to evaluate the efficacy and duration of action of a
GalNAc-L96-siRNA conjugate in mice.

Materials:

o C57BL/6 mice (or other appropriate strain)

e GalNAc-L96-siRNA conjugate

o Saline or PBS for dilution

» Syringes and needles for subcutaneous injection
e Anesthesia

e Surgical tools for tissue collection

* RNA and protein extraction reagents

Procedure:

o Acclimatization: Acclimate the mice to the housing conditions for at least one week before
the start of the study.
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Dosing: Prepare the GalNAc-L96-siRNA conjugate in sterile saline or PBS at the desired
concentrations. Administer a single subcutaneous injection of the siRNA solution to each
mouse. Include a control group that receives a vehicle injection.

Sample Collection: At various time points post-injection (e.g., day 7, 14, 21, 28), euthanize a
subset of mice.

Tissue Harvesting: Collect liver tissue and blood samples. Perfuse the liver with saline before
collection to remove residual blood.

Sample Processing:

o Liver: Immediately freeze a portion of the liver in liquid nitrogen for RNA and protein
analysis.

o Blood: Process the blood to obtain serum or plasma and store at -80°C.
Analysis:

o MRNA Knockdown: Extract RNA from the liver tissue and perform gPCR to quantify the
level of target MRNA knockdown as described in Protocol 2.

o Protein Reduction: Extract protein from the liver tissue or use serum/plasma to measure
the level of the target protein by methods such as ELISA or Western blot.

Data Analysis: Calculate the percentage of target mMRNA and protein reduction at each time
point compared to the vehicle-treated control group. Determine the ED50 and duration of the
silencing effect.

Conclusion

GalNAc-L96 has proven to be a cornerstone in the development of liver-targeted RNAI
therapeutics. Its ability to facilitate highly efficient and specific delivery of sSiRNAs to
hepatocytes has led to the successful development of several clinical-stage and approved
drugs. The protocols and data presented in these application notes provide a comprehensive
resource for researchers and drug developers working in this exciting field. Further optimization
of GalNAc linker chemistry and siRNA design continues to enhance the potency and durability
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of this therapeutic platform, promising new treatments for a wide range of liver-related
diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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